Product packaging for 5-Bromo-2-chloro-3-fluoropyridine(Cat. No.:CAS No. 831203-13-5)

5-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B1227324
CAS No.: 831203-13-5
M. Wt: 210.43 g/mol
InChI Key: OEKXUEWGXWCENG-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The presence of multiple halogen substituents on a pyridine ring, creating a polyhalogenated scaffold, offers a powerful tool for chemists. Each halogen atom can act as a "handle" for further chemical transformations, allowing for the stepwise and regioselective introduction of various functional groups. The differential reactivity of the various halogens (fluorine, chlorine, bromine, iodine) under different reaction conditions is a key aspect of their utility. For instance, a bromine or iodine atom is often amenable to palladium-catalyzed cross-coupling reactions, while a fluorine or chlorine atom might be targeted for nucleophilic aromatic substitution. ossila.comnih.gov This orthogonal reactivity enables the construction of highly substituted and complex pyridine derivatives from a single, readily available starting material. nih.gov These complex pyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comrsc.orgresearchgate.net

Research Context of 5-Bromo-2-chloro-3-fluoropyridine as a Versatile Synthetic Intermediate

Within the diverse family of polyhalogenated pyridines, this compound has garnered significant attention as a highly versatile synthetic intermediate. pipzine-chem.com Its unique arrangement of three different halogen atoms on the pyridine ring provides a rich platform for selective functionalization. The distinct electronic environment of each position on the pyridine core, influenced by the nitrogen atom and the three different halogens, allows for a high degree of control in synthetic transformations.

This compound serves as a key building block in the synthesis of a wide range of more complex molecules. Researchers have exploited the differential reactivity of the bromo, chloro, and fluoro substituents to introduce a variety of functionalities through reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. researchgate.net This strategic functionalization is instrumental in the development of new drug candidates, innovative agrochemicals, and materials with specific electronic or optical properties. pipzine-chem.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C5H2BrClFN
Molecular Weight 211.43 g/mol pipzine-chem.com
CAS Number 831203-13-5 tcichemicals.com
Appearance White to almost white powder or lump tcichemicals.com
Melting Point 50.0 to 54.0 °C tcichemicals.com
Solubility Soluble in common organic solvents like dichloromethane, chloroform (B151607), and ethyl acetate; sparingly soluble in water. pipzine-chem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClFN B1227324 5-Bromo-2-chloro-3-fluoropyridine CAS No. 831203-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXUEWGXWCENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376871
Record name 5-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831203-13-5
Record name 5-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-3-fluoropyridine
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Synthetic Methodologies for 5 Bromo 2 Chloro 3 Fluoropyridine and Its Derivatives

Direct Synthesis Approaches to 5-Bromo-2-chloro-3-fluoropyridine

The synthesis of this compound can be approached through the strategic functionalization of a pyridine (B92270) core, often involving the sequential introduction of its distinct halogen atoms.

Amination-Based Synthetic Routes to this compound Precursors

One common strategy to introduce the bromo substituent at the 5-position involves a Sandmeyer reaction, which requires an amino group at that position. Therefore, the synthesis of amino-substituted precursors is a crucial first step. A versatile method to achieve this is through the synthesis and subsequent reduction of a nitro-pyridine intermediate.

For instance, a precursor like 2-chloro-3-fluoro-5-aminopyridine can be prepared from 2-chloro-3-fluoro-5-nitropyridine. The synthesis of this nitro-intermediate typically begins with a pyridine backbone, followed by controlled nitration and halogenation steps to place the substituents at the desired positions. novartis.com The nitro group can then be effectively reduced to a primary amine using standard hydrogenation conditions, such as hydrogen gas in the presence of a Raney nickel catalyst, to yield the corresponding aminopyridine. prepchem.com This amino group serves as a synthetic handle for the introduction of the bromine atom.

This multi-step approach, starting from a nitrated pyridine, represents a foundational route to obtaining the necessary precursors for the final target compound. researchgate.net

Halogenation Strategies for Pyridine Core Functionalization

With a suitable amino-pyridine precursor in hand, such as 5-amino-2-chloro-3-fluoropyridine, the bromine atom can be introduced at the 5-position using a Sandmeyer reaction. nih.gov This classic transformation involves the diazotization of the primary aromatic amine, typically with a nitrite (B80452) source like sodium nitrite in a strong acidic medium (e.g., hydrobromic acid), to form a diazonium salt. This intermediate is then treated with a copper(I) bromide salt to facilitate the replacement of the diazonium group with a bromine atom. nih.govnih.gov A similar procedure has been described for the synthesis of the isomeric 2-bromo-5-chloro-3-fluoropyridine (B79493) from 5-chloro-3-fluoropyridin-2-amine, where the amine is treated with sodium nitrite in hydrobromic acid. chemicalbook.com

Alternative strategies involve the direct halogenation of the pyridine ring. pipzine-chem.com This can be a complex undertaking due to the electronic nature of the pyridine ring, and regioselectivity can be difficult to control. However, methods exist that allow for the sequential introduction of halogens onto the pyridine core, though this often requires careful control of reagents and reaction conditions to achieve the desired substitution pattern and prevent the formation of unwanted by-products. pipzine-chem.com

Functionalization of this compound

The presence of three different halogens (Br, Cl, F) at positions 5, 2, and 3, respectively, imparts distinct reactivity to each site. This allows for remarkable chemoselectivity, where one halogen can be targeted for substitution while the others remain intact. acs.orgnih.gov This property is particularly evident in amination reactions.

Chemoselective Amination Reactions of this compound

The choice of reaction conditions, specifically the presence or absence of a transition-metal catalyst, dictates which halogen atom will participate in C-N bond formation. acs.org

In the presence of a palladium catalyst, the amination of this compound occurs with high selectivity at the C-Br bond. acs.orgnih.gov The typical halogen reactivity hierarchy for palladium-catalyzed cross-coupling reactions (Br > Cl) is preserved despite the presence of the activating fluoro group. acs.org

Utilizing a catalyst system composed of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky phosphine (B1218219) ligand like Xantphos, allows for the exclusive substitution of the bromide. novartis.comacs.orgresearchgate.net This method is effective for coupling with both secondary amines and primary anilines, yielding the corresponding 5-amino-2-chloro-3-fluoropyridine derivatives. acs.orgnih.gov The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). acs.org

Table 1: Palladium-Catalyzed Amination of this compound

AmineBaseSolventProductYield (%)Reference
MorpholineNaOtBuToluene4-(2-Chloro-3-fluoropyridin-5-yl)morpholine94 acs.org
PiperidineNaOtBuToluene5-(Piperidin-1-yl)-2-chloro-3-fluoropyridine92 acs.org
N-MethylanilineNaOtBuTolueneN-(2-Chloro-3-fluoropyridin-5-yl)-N-methylaniline91 acs.org
AnilineCs₂CO₃DioxaneN-(2-Chloro-3-fluoropyridin-5-yl)aniline85 acs.org
4-MethoxyanilineCs₂CO₃DioxaneN-(2-Chloro-3-fluoropyridin-5-yl)-4-methoxyaniline83 acs.org

A reversal of chemoselectivity is observed when the reaction is performed without a palladium catalyst. acs.orgnih.gov Under neat (solvent-free) thermal conditions, amination proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this pathway, the more electron-deficient positions are preferentially attacked by the nucleophile. The chlorine atom at the 2-position, activated by the adjacent nitrogen atom and the fluorine at the 3-position, becomes the primary site of substitution. acs.org

This catalyst-free approach allows for the selective formation of 2-amino-5-bromo-3-fluoropyridine derivatives. acs.org Furthermore, under specific SNAr conditions, it is also possible to achieve selective substitution of the fluorine atom at the 3-position. acs.org The outcome of the SNAr reaction is highly dependent on the nucleophile and the reaction conditions, highlighting the tunable reactivity of the this compound scaffold. acs.org

Table 2: SNAr Amination of this compound

AmineConditionsSubstituted PositionProductYield (%)Reference
MorpholineNeat, Microwave, 210 °CC2-Chloro4-(5-Bromo-3-fluoropyridin-2-yl)morpholine80 acs.org
PiperidineNeat, Microwave, 210 °CC2-Chloro2-(Piperidin-1-yl)-5-bromo-3-fluoropyridine75 acs.org
PyrrolidineTHF, n-BuLi, rtC3-Fluoro2-Chloro-5-bromo-3-(pyrrolidin-1-yl)pyridine78 acs.org

Other Cross-Coupling Reactions of this compound

Beyond amination, the halogenated sites on this compound are amenable to a variety of other cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Metal-Catalyzed Coupling Reactions

The presence of bromide and chloride substituents on the pyridine ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. While specific studies on this compound are not abundant, the reactivity of closely related compounds provides valuable insights.

For instance, the Suzuki coupling of 5-bromo-2-chloropyridine (B1630664) with arylboronic acids has been demonstrated, indicating the feasibility of forming C-C bonds at the C5 position. sigmaaldrich.com Similarly, a study on the Suzuki cross-coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids in the presence of a palladium catalyst yielded novel pyridine derivatives in good yields. mdpi.com This suggests that the C5-bromo position of this compound would likely be the primary site for Suzuki coupling.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for derivatization. Research on 5- and 6-bromo-3-fluoro-2-cyanopyridines has shown that these substrates readily undergo Sonogashira coupling with a range of terminal alkynes. soton.ac.ukresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Given these precedents, it is highly probable that this compound would undergo Sonogashira coupling preferentially at the C5-bromo position.

A general scheme for potential metal-catalyzed cross-coupling reactions of this compound is presented below.

Coupling ReactionReactantCatalyst System (Typical)Expected Product
Suzuki CouplingArylboronic acidPd(PPh3)4, base5-Aryl-2-chloro-3-fluoropyridine
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, base5-Alkynyl-2-chloro-3-fluoropyridine
Halogen Exchange Reactions for Diversification

Halogen exchange reactions, such as the Finkelstein reaction, offer a pathway to further diversify the functionality of halogenated pyridines. wikipedia.orgorganic-chemistry.org The classic Finkelstein reaction involves the exchange of a halogen atom for another, typically converting an alkyl chloride or bromide to an iodide using a solution of sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org

While aryl halides are generally less reactive than alkyl halides in SN2-type reactions, aromatic Finkelstein reactions can be facilitated using catalysts such as copper(I) iodide with diamine ligands. wikipedia.org For the conversion of chlorocarbons to fluorocarbons, potassium fluoride (B91410) is often used in polar aprotic solvents like DMF or DMSO. wikipedia.org

In the context of this compound, a halogen exchange reaction could potentially be employed to replace the chlorine at the C2 position with another halogen, such as iodine, or to introduce other nucleophiles. For example, the related compound 5-bromo-2-chloropyridine can be converted to 5-bromo-2-fluoropyridine (B45044) via a halogen-exchange reaction with anhydrous potassium fluoride. sigmaaldrich.com This suggests that under appropriate conditions, the C2-chloro group of this compound could be targeted for a similar transformation, leading to new derivatives for further synthetic elaboration.

Strategies for C-H Functionalization of Pyridine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including pyridine derivatives. soton.ac.uk This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. However, the selective functionalization of specific C-H bonds in the electron-deficient pyridine ring presents a significant challenge. soton.ac.uk

Several strategies have been developed to address the reactivity and regioselectivity of pyridine C-H functionalization. These can be broadly categorized as follows:

Nucleophilic Addition: In this approach, the pyridine ring is activated by N-acylation or N-oxidation, making it more susceptible to nucleophilic attack. The subsequent functionalization and rearomatization lead to the desired substituted pyridine.

Metallation: Direct deprotonation of a C-H bond using a strong base, followed by quenching with an electrophile, is a common method. The regioselectivity is often dictated by the acidity of the C-H protons and the presence of directing groups.

Transition-Metal-Catalyzed Reactions: This is arguably the most versatile approach, employing catalysts based on palladium, rhodium, iridium, and other transition metals. These reactions can proceed through various mechanisms, including oxidative addition, reductive elimination, and migratory insertion. The regioselectivity is often controlled by the use of directing groups that coordinate to the metal center and deliver the catalyst to a specific C-H bond.

The inherent electronic properties of the pyridine ring generally favor functionalization at the C2 and C4 positions (ortho and para to the nitrogen atom). Achieving meta-selective (C3) functionalization is particularly challenging but has been addressed through innovative strategies, such as dearomatization-rearomatization sequences. wikipedia.org By temporarily disrupting the aromaticity of the pyridine ring, it is possible to achieve functionalization at the otherwise less reactive meta position. wikipedia.org

Recent advancements have also focused on distal C-H functionalization of pyridines, enabling the selective modification of positions further from the nitrogen atom. These methods often rely on sophisticated catalyst and directing group design to overcome the inherent reactivity patterns of the pyridine nucleus.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Chloro 3 Fluoropyridine

Halogen Reactivity and Chemoselectivity in Trihalogenated Pyridines

The presence of bromine, chlorine, and fluorine atoms at the C5, C2, and C3 positions, respectively, of the pyridine (B92270) ring in 5-Bromo-2-chloro-3-fluoropyridine gives rise to a fascinating study in chemoselectivity. The differential reactivity of these halogens allows for the stepwise and site-selective functionalization of the molecule. Research has demonstrated that the course of a reaction can be directed towards a specific halogen by carefully selecting the reaction conditions, particularly the catalyst and the absence or presence of a solvent.

A notable example of this is in amination reactions. acs.orgnih.gov Under palladium-catalyzed conditions, using a combination of Pd2(dba)3 and a Xantphos ligand, the amination of this compound with either secondary amines or primary anilines occurs exclusively at the C5-bromo position. acs.orgnih.gov This selectivity is attributed to the higher reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst compared to the C-Cl bond.

Conversely, a reversal of chemoselectivity is observed when the reaction is carried out under neat conditions (without a solvent) and in the absence of a palladium catalyst. In this scenario, nucleophilic substitution preferentially occurs at the C2-chloro position. acs.orgnih.gov This highlights the crucial role of the palladium catalyst in directing the reaction to the otherwise less reactive C-Br bond.

Furthermore, the C3-fluoro group can also be selectively targeted. Under nucleophilic aromatic substitution (SNAr) conditions, the fluorine atom can be displaced by a suitable nucleophile to yield a dihalo-substituted product. acs.orgnih.gov This step-wise functionalization, where each halogen can be addressed sequentially, underscores the synthetic utility of this compound.

The following table summarizes the chemoselective amination of this compound under different reaction conditions:

Interactive Data Table: Chemoselective Amination of this compound

Reaction ConditionPosition of SubstitutionProduct TypeReference
Catalytic (Pd₂(dba)₃, Xantphos, base)C5-BromoBromide substitution product acs.orgnih.gov
Neat (no catalyst)C2-ChloroChloride substitution product acs.orgnih.gov
SNAr ConditionsC3-FluoroDihalo adduct acs.orgnih.gov

Role of Steric and Electronic Effects on Reaction Pathways

The observed chemoselectivity in the reactions of this compound is a direct consequence of the interplay between steric and electronic effects. The pyridine ring, being an electron-deficient system, is inherently activated towards nucleophilic attack. The presence of three electron-withdrawing halogen atoms further enhances this effect.

Electronic Effects: The electronegativity of the halogens (F > Cl > Br) plays a significant role in the electronic landscape of the pyridine ring. The highly electronegative fluorine atom at the C3 position strongly withdraws electron density, making the adjacent C2 and C4 positions more electrophilic. However, in nucleophilic aromatic substitution (SNAr) reactions, the stability of the intermediate (Meisenheimer complex) and the leaving group ability of the halide are also critical factors.

In the palladium-catalyzed amination, the reaction proceeds via an oxidative addition-reductive elimination cycle. The relative bond strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br) and the ease of oxidative addition of the palladium catalyst to these bonds dictate the selectivity. The weaker C-Br bond is more susceptible to oxidative addition, leading to preferential substitution at the C5 position.

Steric Effects: The steric hindrance around each halogen atom also influences the reaction pathway. The C2 and C6 positions of the pyridine ring are sterically more accessible than the C3 and C5 positions, which are flanked by other substituents. In the absence of a catalyst, nucleophilic attack is favored at the most electronically activated and sterically accessible position. The preference for substitution at the C2-chloro position under neat conditions suggests that a combination of electronic activation and steric accessibility governs the outcome.

Investigations into Reaction Intermediates and Transition States

While extensive research has focused on the synthetic applications of this compound, detailed computational and experimental studies on its reaction intermediates and transition states are limited. However, based on the well-established mechanisms of similar reactions, plausible intermediates can be proposed.

For the palladium-catalyzed amination, the reaction is believed to proceed through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond to form a Pd(II) intermediate.

Ligand Exchange: The amine nucleophile coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed, and the desired product is released, regenerating the Pd(0) catalyst.

The transition state for the rate-determining oxidative addition step would involve the interaction of the palladium catalyst with the C-Br bond.

In the case of uncatalyzed nucleophilic aromatic substitution (SNAr) at the C2 position, the reaction likely proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex . This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the pyridine ring. The transition state leading to the Meisenheimer complex would involve the approach of the nucleophile to the electron-deficient C2 carbon.

For the SNAr reaction at the C3-fluoro position, a similar Meisenheimer intermediate is expected. The high electronegativity of the fluorine atom would stabilize the negative charge in the intermediate.

Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a more detailed understanding of the geometries and energies of the transition states and intermediates involved in the reactions of this compound. Such studies could further elucidate the factors governing the observed chemoselectivity.

Supramolecular Interactions Involving Halogen Bonds in Pyridine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov In pyridine systems, the nitrogen atom, with its lone pair of electrons, is an excellent halogen bond acceptor. The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-donating or -withdrawing nature of the substituents on the pyridine ring.

In the context of this compound, the bromine atom at the C5 position is the most likely candidate for forming a significant halogen bond. The electron-withdrawing nature of the pyridine ring and the other halogen substituents would enhance the electrophilic character of the σ-hole on the bromine atom, making it a stronger halogen bond donor.

These halogen bonds can play a crucial role in directing the self-assembly of molecules in the solid state, influencing crystal packing and the formation of supramolecular architectures. acs.orgnih.gov In the crystal lattice of substituted pyridines, halogen bonds can be observed in conjunction with other non-covalent interactions such as hydrogen bonds and π-π stacking, leading to the formation of complex and well-defined structures. acs.org While specific studies on the crystal structure and halogen bonding of this compound are not extensively reported, the principles established for other halogenated pyridines suggest that it would be a capable participant in forming such supramolecular assemblies.

Computational Chemistry Studies on 5 Bromo 2 Chloro 3 Fluoropyridine and Analogues

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, are employed to investigate the properties of halogenated pyridines. uniba.skmostwiedzy.pl These studies help in understanding the molecule's stability, electron distribution, and inherent reactivity.

For halo-substituted pyridines, DFT is used to calculate key properties such as vertical electron affinities (VEAs) and potential energy curves for dissociation. uniba.sk The positions of the different halogen substituents (Bromo, Chloro, Fluoro) on the pyridine (B92270) ring significantly influence the electronic landscape. The strong electron-withdrawing nature of the nitrogen atom and the halogens makes the pyridine ring electron-deficient, a critical factor in its reactivity. nih.gov

DFT calculations on halopyridines show that the type and position of the halogen atom affect the stability of their corresponding anions. uniba.skmostwiedzy.pl For instance, calculations can predict whether the dissociative electron attachment is endothermic or exothermic, providing clues about the molecule's behavior under reductive conditions. uniba.sk While specific DFT data for 5-Bromo-2-chloro-3-fluoropyridine is not abundant in the literature, data from mono- and di-substituted halopyridines can be used to approximate its characteristics. These calculations are crucial for predicting which C-Halogen bond is most likely to break and which positions are most susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Properties for Halopyridine Analogues using DFT (Note: This table presents representative data for analogous compounds to illustrate the outputs of DFT studies, not specific values for this compound.)

CompoundMethod/Basis SetCalculated PropertyValueReference
2-chloropyridineB3LYP/6-31+GVertical Electron Affinity (VEA)-0.5 eV uniba.sk
2-bromopyridineB3LYP/6-31+GVertical Electron Affinity (VEA)-0.4 eV uniba.sk
PyrazineB3LYP/6-311+G(2d)Adiabatic Electron Affinity-0.03 eV mostwiedzy.pl
2-chloropyrazineB3LYP/6-311+G(2d)Adiabatic Electron Affinity+0.41 eV mostwiedzy.pl

Molecular Modeling of Reactivity and Selectivity in Substituted Pyridines

Molecular modeling encompasses a range of computational techniques used to predict how substituent changes affect the reactivity and selectivity of a molecule. For substituted pyridines, this is crucial for designing molecules with specific biological activities or for controlling the outcome of a chemical synthesis. scispace.comelsevierpure.com

One powerful application of molecular modeling is in understanding regioselectivity in reactions. For example, in the case of pyridyne intermediates, DFT calculations (e.g., at the B3LYP/6-31G* level) can be used to analyze the "aryne distortion model". nih.gov This model posits that substituents that distort the geometry of the transient pyridyne triple bond can direct incoming nucleophiles to a specific carbon atom. nih.gov For a molecule like this compound, the combined electronic effects of the three different halogens would create a highly distorted and polarized ring, leading to predictable regioselectivity in its reactions.

Molecular modeling is also used to develop structure-activity relationships (SAR) for pyridine derivatives in medicinal chemistry. scispace.com By modeling the steric and electrostatic properties of a series of substituted pyridines, common pharmacophore elements can be identified. This allows chemists to predict which substitutions will enhance binding affinity and selectivity for a biological target, such as the A3 adenosine (B11128) receptor. scispace.com

Analysis of Frontier Molecular Orbitals and Active Centers

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO governs its ability to act as an electrophile or electron acceptor. youtube.comunesp.br

For an electron-deficient molecule like this compound, the energy and location of the LUMO are of particular interest. The LUMO will likely be localized on the pyridine ring, with significant contributions from the carbon atoms bonded to the halogen atoms. The position with the largest LUMO coefficient is predicted to be the most electrophilic site and, therefore, the most likely center for nucleophilic attack. youtube.com Conversely, the HOMO indicates the most probable site for protonation or reaction with an electrophile.

For larger, more complex systems, the canonical FMOs can become delocalized, making it difficult to pinpoint specific active sites. In such cases, advanced concepts like "frontier molecular orbitalets" (FMOLs) can be used. nih.govvalencekjell.com Orbitalets are localized in both physical space and energy, providing a clearer connection between the electronic structure and the reactive functional groups of a large molecule. nih.gov Analyzing the HOMO and LUMO of this compound would allow for a ranking of the reactivity of the C2, C3, and C5 positions toward different types of reagents.

Table 2: Conceptual Framework of FMO Analysis

OrbitalRole in ReactivityPredicted Location on this compound
HOMO (Highest Occupied Molecular Orbital)Determines nucleophilicity/basicity (site of electron donation)Likely associated with the nitrogen lone pair or pi-system electrons.
LUMO (Lowest Unoccupied Molecular Orbital)Determines electrophilicity (site of electron acceptance)Likely a π* orbital with large coefficients on carbon atoms attached to halogens, indicating sites for nucleophilic attack.

Computational Insights into Reaction Mechanisms (e.g., SNAr Pathways, C-P Bond Cleavage)

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, including transition states and intermediates. For halogenated pyridines, Nucleophilic Aromatic Substitution (SNAr) is a common and important reaction.

Experimental work on this compound has shown remarkable chemoselectivity in amination reactions. nih.gov Depending on the conditions, substitution can be directed to the bromine, chlorine, or fluorine position.

Palladium-catalyzed conditions lead to substitution at the C-Br bond. nih.gov

Neat, uncatalyzed conditions favor substitution at the C-Cl bond. nih.gov

Classic SNAr conditions (with a strong nucleophile) result in substitution at the C-F bond. nih.gov

Computational studies can rationalize this selectivity. DFT calculations can model the transition state energies for nucleophilic attack at each of the three halogen-bearing carbon atoms. The relative stability of the intermediate Meisenheimer complexes and the activation barriers for the subsequent elimination of the halide ion determine the major product. The highly electronegative fluorine atom strongly activates its position for SNAr, but the C-F bond is strong. The C-Cl and C-Br bonds are weaker and more polarizable, making them susceptible to different types of catalytic cycles or uncatalyzed substitution.

Furthermore, computational studies have provided insights into related mechanisms. For instance, the halogenation of pyridines via phosphonium (B103445) salts was shown through DFT to proceed via a stepwise SNAr pathway where the rate-determining step is the cleavage of a C-P bond. nih.gov Steric interactions between the departing phosphine (B1218219) group and substituents on the pyridine ring were found to be critical in controlling the reaction rate. nih.gov These findings highlight how computational modeling can dissect complex reaction mechanisms involving substituted pyridines.

Advanced Applications of 5 Bromo 2 Chloro 3 Fluoropyridine in Chemical Research

Building Block for Complex Heterocyclic Structures in Drug Discovery

The halogenated pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and 5-Bromo-2-chloro-3-fluoropyridine serves as a highly valuable starting material. The presence of bromine, chlorine, and fluorine atoms on the pyridine ring allows for chemoselective functionalization, a critical feature in the rational design of novel therapeutic agents. innospk.com The different halogens can be targeted by specific reaction conditions, such as palladium-catalyzed cross-coupling reactions for the bromine atom and nucleophilic aromatic substitution for the chlorine atom, enabling the stepwise and controlled construction of intricate molecular frameworks. innospk.comossila.com

This compound is frequently employed as a key intermediate in the synthesis of complex molecules intended for therapeutic use. pipzine-chem.comindiamart.com Its structure is a component in the synthetic pathways of numerous potential antibacterial, antiviral, and anti-tumor drugs. pipzine-chem.com The strategic incorporation of this pyridine derivative allows chemists to introduce specific functional groups that are essential for achieving desired pharmacological activity. pipzine-chem.com Research into related heterocyclic structures has shown that the presence of a bromo-substituent can induce high potency, particularly in the development of new antibacterial agents. nih.gov The utility of similarly halogenated pyridines as scaffolds for active pharmaceutical ingredients (APIs), such as inhibitors for various enzymes and receptors, underscores the importance of this structural motif in medicinal chemistry. ossila.com

In the pursuit of targeted therapies, which aim to affect specific biological pathways, the rigid structure of the pyridine ring in this compound provides an ideal molecular scaffold. innospk.comossila.com This core framework can be systematically elaborated by leveraging the distinct reactivity of its halogen substituents. ossila.com By selectively replacing the halogens with other functional groups, researchers can design molecules that fit precisely into the binding sites of target proteins, such as enzymes or receptors implicated in diseases like cancer. innospk.com This modular approach facilitates the creation of libraries of compounds for screening and optimizing lead candidates, accelerating the development of more selective and potent therapies. innospk.comossila.com

Intermediacy in Agrochemical Research and Development

The unique structural and electronic features of this compound make it a valuable intermediate in the research and development of modern agrochemicals. pipzine-chem.comvivanacl.com Its halogenated pyridine core is a key component in the synthesis of new herbicides, pesticides, and insecticides. vivanacl.comsemanticscholar.org The incorporation of this moiety can enhance the biological efficacy and selectivity of the final product. The specific arrangement of the halogen atoms can influence the molecule's interaction with biological targets in pests and weeds. This allows for the design of agrochemicals that are more precise in their action, potentially reducing their impact on non-target organisms and aligning with the goals of green agriculture. pipzine-chem.com

Role in Materials Science and Functional Supramolecular Systems

Beyond life sciences, this compound shows significant potential in the field of materials science. pipzine-chem.com Its electron-deficient aromatic system is an attractive component for creating novel functional materials with tailored optoelectronic properties. ossila.compipzine-chem.com

This compound can participate in the synthesis of materials with specialized photoelectric properties. pipzine-chem.com Its derivatives are investigated for use in advanced applications such as organic light-emitting diodes (OLEDs). ossila.compipzine-chem.com By incorporating this fluorinated pyridine unit into larger molecular or polymeric structures, it is possible to influence the material's luminescent characteristics. The electron-withdrawing nature of the halogenated pyridine ring can be harnessed to create host materials or emitters for highly efficient lighting and display technologies. ossila.com

The structure of this compound can be used to regulate the electronic and optical properties of advanced materials. pipzine-chem.com When used as a building block in conjugated polymers or supramolecular assemblies, it can systematically modify the electronic band gap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This ability to fine-tune the band gap is crucial for developing new organic semiconductors for devices like solar cells and transistors, where controlling charge transport and light absorption is paramount. pipzine-chem.com

Ligands in Organometallic Chemistry and Catalysis

The polyhalogenated nature of this compound makes it an intriguing substrate for creating ligands through selective cross-coupling reactions. The ability to functionalize one halogen site while leaving the others intact is key to its application in generating ligands for catalysis. Research has demonstrated that under specific palladium-catalyzed conditions, the bromine atom at the C5 position can be selectively targeted. acs.orgnih.gov

Detailed research findings have shown that the chemoselective functionalization of this compound can be achieved with high precision. acs.orgnih.gov In a notable study, the palladium-catalyzed amination of this compound was investigated. acs.org The choice of the phosphine (B1218219) ligand was found to be critical in directing the regioselectivity of the reaction.

Specifically, the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), in combination with the bidentate phosphine ligand Xantphos, directs the amination to occur exclusively at the C-Br bond. acs.orgnih.gov This process allows for the introduction of an amino group at the 5-position of the pyridine ring, yielding 5-amino-2-chloro-3-fluoropyridine derivatives. This transformation is significant as it converts the initial halopyridine into a new molecule that can act as a ligand, with the newly introduced amino group and the pyridine nitrogen atom available for coordination with metal centers.

The general conditions for this selective amination are summarized in the table below:

Catalyst SystemBaseSolventTemperatureOutcomeReference
Pd2(dba)3 / XantphosCesium CarbonateDioxane85 °CExclusive substitution of the bromide epo.org
Pd2(dba)3 / XantphosSodium tert-butoxideToluene100 °CExclusive substitution of the bromide acs.org
This table presents data on the palladium-catalyzed amination of this compound, demonstrating the conditions that lead to selective functionalization at the C5-Br position.

Interestingly, a reversal of chemoselectivity is observed in the absence of a palladium catalyst, with nucleophilic substitution occurring at the C2-Cl position. acs.orgnih.gov This highlights the pivotal role of the organometallic catalyst in controlling the reaction's outcome. The selective substitution of the 3-fluoro group can also be achieved under different conditions, specifically through nucleophilic aromatic substitution (SNAr). acs.org

The resulting amino-substituted pyridine derivatives are valuable as ligands in organometallic chemistry. The presence of both a pyridine nitrogen and an exocyclic amino group allows them to act as bidentate ligands, forming stable complexes with transition metals. These complexes have potential applications in various catalytic processes, building upon the extensive use of pyridine-based ligands in catalysis.

Analytical Methodologies for Research on 5 Bromo 2 Chloro 3 Fluoropyridine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural analysis of 5-bromo-2-chloro-3-fluoropyridine. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide detailed information about the molecule's atomic arrangement, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound and its derivatives. google.com Both ¹H and ¹³C NMR are utilized to map the chemical environment of the hydrogen and carbon atoms, respectively. In deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), proton NMR spectra are typically referenced to the residual solvent protons or an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov Similarly, ¹³C NMR spectra are referenced to the solvent resonances. nih.gov

For this compound, the two protons on the pyridine (B92270) ring would appear as distinct signals in the ¹H NMR spectrum, with their chemical shifts and coupling patterns dictated by the influence of the adjacent halogen substituents. The fluorine atom (¹⁹F) also couples with nearby protons and carbons, providing further structural confirmation through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants (J-coupling). While specific spectral data is dependent on the exact derivative being studied, the technique remains the gold standard for structural elucidation in this class of compounds.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical technique used to confirm the molecular weight and elemental composition of this compound and its reaction products. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org The distinct isotopic pattern caused by the presence of bromine and chlorine atoms serves as a clear signature in the mass spectrum, aiding in the confirmation of the compound's identity.

The technique is often coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures, determine the retention times of components, and identify their corresponding mass ions. epo.orggoogleapis.com This combination is powerful for monitoring reaction progress and verifying the successful synthesis of derivatives.

MS Technique Application for this compound Key Findings
LC-MS Analysis of reaction mixtures; Determination of retention time and mass ions. epo.orggoogleapis.comConfirms the presence of target molecules and intermediates in a sample.
HRMS Accurate mass measurement for molecular formula confirmation. nih.govacs.orgVerifies the elemental composition and molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, IR spectroscopy can confirm the presence of the pyridine ring and the carbon-halogen bonds.

Functional Group Expected IR Absorption Region (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C and C=N Stretch1400 - 1600
C-F Stretch1000 - 1400
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. netascientific.comlookchem.com Research laboratories and commercial suppliers rely on analytical HPLC to confirm the purity of synthesized compounds, often requiring levels greater than 95% or 98% for subsequent use. nih.govacs.orgnetascientific.com

The method is also used extensively to monitor the progress of chemical reactions. acs.org By taking small samples from a reaction mixture over time, researchers can track the consumption of starting materials and the formation of products. Reverse-phase columns, such as the C18, are commonly employed for the separation of these types of aromatic compounds. epo.org

HPLC Application Purpose Typical Column
Purity AssessmentTo quantify the purity of the final compound, often reported as a percentage. acs.orgnetascientific.comlookchem.comReverse-Phase (e.g., C18) epo.org
Reaction MonitoringTo track the progress of a synthesis by analyzing crude reaction mixtures. acs.orgReverse-Phase (e.g., C18) epo.org

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is another principal technique for the purity assessment of this compound, particularly due to its volatility. Commercial suppliers frequently use GC to certify the purity of this compound, with specifications typically listed as greater than 98.0%. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column, making it highly effective for analyzing the purity of volatile organic intermediates. In some applications, GC is coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components in a mixture.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for elucidating the solid-state structure of this compound and its derivatives, providing unequivocal proof of its molecular conformation, as well as the packing of molecules within the crystal lattice. The resulting structural data are fundamental to understanding the physical properties of the compound and its intermolecular interactions.

The core principle of XRD lies in the interaction of X-rays with the electron clouds of the atoms in a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, resulting in a unique diffraction pattern of spots of varying intensities. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal, governed by Bragg's Law.

By meticulously measuring this diffraction pattern, researchers can construct a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsional angles. This information provides a complete and unambiguous picture of the molecule's structure in the solid state.

While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of closely related halogenated pyridines provides a clear indication of the type of detailed structural information that can be obtained. For instance, studies on similar halogenated aminopyridines have demonstrated how different halogen substituents can influence the crystal packing and intermolecular interactions. mdpi.com

Below is a representative table of crystallographic data for related halogenated pyridine compounds, illustrating the detailed structural parameters typically determined through single-crystal XRD analysis.

Parameter 2-Amino-5-chloropyridine 2-Amino-5-bromopyridine
Formula C₅H₅ClN₂C₅H₅BrN₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 3.845(1)3.868(1)
b (Å) 15.658(3)16.012(3)
c (Å) 9.401(2)9.479(2)
β (°) 96.53(2)95.99(2)
Volume (ų) 563.1(2)584.2(2)
Z 44
Calculated Density (g/cm³) 1.5171.971
Data sourced from a study on halogenoaminopyridines and presented for illustrative purposes. mdpi.com

This table showcases key unit cell parameters that define the geometry of the repeating unit in the crystal. Such data, when determined for this compound, would allow for a detailed analysis of its solid-state conformation and the specific intermolecular forces at play, which are influenced by the electronic and steric properties of the bromine, chlorine, and fluorine substituents.

Q & A

Q. What spectroscopic methods are critical for confirming the structure of 5-Bromo-2-chloro-3-fluoropyridine?

  • Methodological Answer : Key techniques include ¹H/¹³C/¹⁹F NMR to resolve halogenated pyridine signals. Fluorine's electronegativity induces distinct deshielding in adjacent protons. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 210). The CAS RN 831203-13-5 serves as a reference for spectral databases . X-ray crystallography (using programs like SHELXL) can resolve positional ambiguities in halogen placement .

Q. What is the relative reactivity of halogen substituents in this compound under standard conditions?

  • Methodological Answer : Reactivity follows Br > Cl > F under palladium-catalyzed cross-coupling (e.g., amination), as bromide acts as the preferred leaving group. In contrast, neat thermal conditions favor chloride substitution due to steric accessibility, while SNAr (nucleophilic aromatic substitution) targets fluorine under strong bases (e.g., KHMDS) in polar aprotic solvents .

Advanced Research Questions

Q. How can chemoselective functionalization be achieved at specific halogen sites in this compound?

  • Methodological Answer :
  • Bromine substitution : Use Pd₂dba₃/Xantphos with secondary amines or primary anilines in toluene at 100°C, yielding >90% selectivity for bromide displacement .
  • Chlorine substitution : Neat conditions (no solvent, 120°C) promote chloride substitution via thermally activated pathways .
  • Fluorine substitution : SNAr with strong nucleophiles (e.g., amines in DMF at 80°C) selectively replaces fluorine, forming dihalo intermediates .

Q. How to resolve contradictory results in substitution reactions (e.g., unexpected site selectivity)?

  • Methodological Answer :
  • Troubleshooting steps :

Verify catalyst-ligand compatibility (e.g., Xantphos for Pd-mediated Br substitution vs. BrettPhos for Cl).

Monitor reaction progress via HPLC/TLC to detect intermediates.

Adjust solvent polarity (e.g., DMF vs. toluene) to influence nucleophilicity and transition states.

  • Example : If chloride substitution dominates under Pd catalysis, check for ligand decomposition or residual moisture deactivating the catalyst .

Q. What strategies enable sequential functionalization of all three halogen sites?

  • Methodological Answer : A stepwise approach:

Br substitution first : Pd-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids) .

Cl substitution : Thermal amination or Ullmann coupling under Cu catalysis.

F substitution : SNAr with alkoxides or thiols .
Critical Note : Protect reactive intermediates (e.g., Boc for amines) to prevent side reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.